molecular formula C11H9ClN2 B1421480 6'-Chloro-5-methyl-[2,3']bipyridinyl CAS No. 1187168-72-4

6'-Chloro-5-methyl-[2,3']bipyridinyl

Cat. No.: B1421480
CAS No.: 1187168-72-4
M. Wt: 204.65 g/mol
InChI Key: CFQNJXNZWJXCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloro-5-methyl-[2,3']bipyridinyl is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Potency

The compound 6'-Chloro-5-methyl-[2,3']bipyridinyl, as part of a larger compound family, has shown remarkable cardiotonic potency, especially in the form of 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, exhibiting significant positive inotropic effects in isolated guinea-pig atria and anesthetized pigs without inhibiting cyclic AMP phosphodiesterase III. This indicates a potential application in heart-related therapies and medications (Klauschenz et al., 1994).

Antitumor Activity

2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to this compound, has demonstrated potent antitumor activity, particularly against Walker 256 carcinosarcoma in rats. This highlights its potential in cancer research and treatment strategies (Grivsky et al., 1980).

Cyclooxygenase II Inhibition

A specific inhibitor of the enzyme cyclooxygenase II (COX II), closely related to this compound, has been identified and its anti-inflammatory properties are under investigation. This compound has been successfully isolated and quantified in human plasma and urine, indicating its potential in the development of new anti-inflammatory drugs (Matthews et al., 2001).

Properties

IUPAC Name

2-chloro-5-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQNJXNZWJXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.